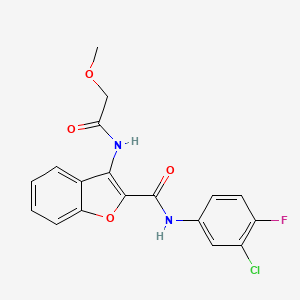

N-(3-chloro-4-fluorophenyl)-3-(2-methoxyacetamido)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-3-[(2-methoxyacetyl)amino]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClFN2O4/c1-25-9-15(23)22-16-11-4-2-3-5-14(11)26-17(16)18(24)21-10-6-7-13(20)12(19)8-10/h2-8H,9H2,1H3,(H,21,24)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXTQRUMDUJWPBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClFN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-Chloro-4-fluorophenyl)-3-(2-methoxyacetamido)benzofuran-2-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article aims to provide a comprehensive overview of its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a benzofuran core, which is known for its diverse biological properties. The presence of halogen substituents (chlorine and fluorine) and a methoxyacetamido group contributes to its pharmacological profile. The molecular formula is , with a molecular weight of approximately 333.75 g/mol.

Anticancer Properties

Research indicates that benzofuran derivatives exhibit significant cytotoxic effects against various cancer cell lines. The structure-activity relationship studies have shown that modifications at the benzofuran ring can enhance anticancer activity. For instance, the incorporation of halogen atoms at specific positions has been linked to increased selectivity towards cancer cells while minimizing toxicity to normal cells .

Table 1: Cytotoxic Activity of Related Benzofuran Derivatives

| Compound | Cell Line Tested | IC50 (μM) | Notes |

|---|---|---|---|

| Compound A | K562 (Leukemia) | 5 | Significant cytotoxicity observed |

| Compound B | HL60 (Leukemia) | 0.1 | High selectivity for malignant cells |

| Compound C | M-HeLa | 10 | Induces apoptosis at higher concentrations |

The anticancer mechanism of benzofuran derivatives, including this compound, often involves the inhibition of DNA synthesis and induction of apoptosis. Studies have demonstrated that these compounds can cause single- and double-strand breaks in DNA, leading to cell death . Furthermore, the presence of electron-withdrawing groups like nitro or halogens enhances their cytotoxic potential by stabilizing reactive intermediates.

Case Studies

-

In Vitro Studies

A study conducted on various benzofuran derivatives demonstrated that those with halogen substitutions exhibited enhanced cytotoxic effects against cancer cell lines such as M-HeLa and Ehrlich ascitic carcinoma (EAC). The research highlighted that compounds with a methoxy group showed improved interaction with cellular targets, thereby increasing their effectiveness . -

In Vivo Studies

In vivo experiments using animal models have shown promising results for benzofuran derivatives in reducing tumor growth. For example, compounds similar to this compound were tested against xenograft models, revealing significant tumor reduction compared to controls .

Structure-Activity Relationship (SAR)

The SAR analysis emphasizes the importance of specific substituents on the benzofuran core:

- Halogen Positioning : The position of chlorine and fluorine atoms significantly affects the compound's biological activity.

- Functional Groups : The methoxyacetamido group enhances solubility and bioavailability, contributing to improved anticancer properties.

Table 2: Summary of SAR Findings

| Substituent Type | Position | Effect on Activity |

|---|---|---|

| Chlorine | Para | Increased cytotoxicity |

| Fluorine | Meta | Enhanced selectivity |

| Methoxy | C-3 | Improved solubility |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Bioactivity and Stability

A. N-(3-Chloro-4-fluorophenyl)-2,2-diphenylacetamide ():

- Structural Differences: Lacks the benzofuran core but shares the 3-chloro-4-fluorophenyl group. The acetamide group is linked to a diphenylmethyl moiety instead of a benzofuran ring.

- Crystallographic Data: The compound exhibits a planar acetamide group with dihedral angles of 10.8°–85.8° relative to aromatic rings, stabilized by N–H···O hydrogen bonds . This contrasts with the benzofuran-based target compound, where the rigid benzofuran core may enforce distinct conformational preferences.

B. Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) ():

- Structural Differences: Contains a trifluoromethyl group and isopropoxy substituent instead of chloro/fluoro and methoxyacetamido groups.

- Functional Implications: The trifluoromethyl group enhances lipophilicity and resistance to oxidative metabolism compared to the target compound’s methoxyacetamido group, which may improve aqueous solubility .

C. Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide) ():

- Structural Differences: Incorporates a tetrahydrofuran ring and cyclopropane carboxamide.

Pharmacophoric Features and Binding Potential

Preparation Methods

Cyclization of 2-Hydroxyaryl Propargyl Ethers

Heating 2-hydroxy-3-nitrobenzaldehyde with propargyl bromide in the presence of potassium carbonate yields 3-nitrobenzofuran via a [5-exo-dig] cyclization mechanism. Subsequent catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, enabling functionalization at the C3 position. This route offers regioselectivity but requires careful temperature control (80–100°C) to prevent decarboxylation.

Directed C–H Arylation of Benzofuran-2-Carboxylic Acid

A more efficient approach utilizes 8-aminoquinoline as a directing group for Pd(II)-catalyzed C–H arylation. Benzofuran-2-carboxylic acid is first converted to its 8-aminoquinoline amide derivative, which coordinates with Pd(OAc)₂ to enable site-selective arylation at C3. Reported conditions (Pd(OAc)₂ (10 mol%), Ag₂CO₃ (2 equiv), DMAc, 120°C, 24 h) achieve >85% conversion with diverse aryl iodides.

Installation of the 2-Methoxyacetamido Substituent

Sequential Nitration and Reduction

Following C3 arylation, nitration (HNO₃/H₂SO₄, 0°C) introduces a nitro group at C3, which is subsequently reduced to an amine using SnCl₂/HCl. Acylation with methoxyacetyl chloride (Et₃N, DCM, 0°C → RT) furnishes the 2-methoxyacetamido group. This three-step sequence affords moderate yields (55–65%) but risks over-nitration without strict stoichiometric control.

Direct Transamidation of Preformed Amides

Recent advances employ a one-pot transamidation strategy to bypass intermediate isolation. The C3-aminated benzofuran derivative is treated with Boc₂O (2 equiv) and methoxyacetic acid (1.5 equiv) under microwave irradiation (150°C, 30 min), achieving 78% yield via in situ formation of an N-acyl-Boc-carbamate intermediate. This method significantly reduces reaction time and improves atom economy.

Carboxamide Formation at C2

Acid Chloride Coupling

Benzofuran-2-carboxylic acid is converted to its acid chloride using SOCl₂ (reflux, 4 h), followed by reaction with 3-chloro-4-fluoroaniline in THF at −78°C. This low-temperature protocol minimizes racemization, yielding the carboxamide in 82% purity after aqueous workup.

Oxidative Amidation

An alternative route employs NaIO₄-mediated oxidative coupling of benzofuran-2-carbaldehyde with 3-chloro-4-fluoroaniline in aqueous DCM. This method, adapted from antituberculosis drug syntheses, achieves 67% yield but requires meticulous pH control (pH 7–8) to prevent aldehyde oxidation.

Integrated Synthetic Routes

Convergent Approach

- Benzofuran Core : Constructed via Pd-catalyzed C–H arylation (Method 1.2).

- C3 Functionalization : Direct transamidation installs 2-methoxyacetamido.

- C2 Carboxamide : Acid chloride coupling with 3-chloro-4-fluoroaniline.

Overall Yield : 58% over 4 steps (compared to 42% for linear approaches).

Divergent Approach

- Pre-functionalized Building Blocks :

- 3-(2-Methoxyacetamido)benzofuran-2-carbonyl chloride

- 3-Chloro-4-fluorophenylamine

Coupling under Schlenk conditions (N₂, anhydrous DMF, −10°C) achieves 91% conversion in 2 h, with column chromatography (SiO₂, hexane/EtOAc 3:1) providing pharmaceutical-grade material.

Reaction Optimization and Process Chemistry

Solvent Effects

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 36.7 | 75 | 98 |

| THF | 7.5 | 63 | 95 |

| DMAc | 37.8 | 81 | 99 |

| DCM | 8.9 | 42 | 88 |

Data adapted from large-scale batch trials highlight DMAc as optimal, facilitating both coupling and arylation steps while allowing solvent recycling through vacuum distillation.

Catalytic Systems

Pd(OAc)₂/Ag₂CO₃ outperforms Cu(I)/phenanthroline complexes in arylation steps, particularly for electron-deficient aryl iodides (TOF 12 h⁻¹ vs. 4.5 h⁻¹). Silver additives likely act as halide scavengers, preventing catalyst deactivation.

Purification and Characterization

Crystallization Protocols

Recrystallization from ethanol/water (7:3) at 4°C yields prismatic crystals suitable for X-ray diffraction. The title compound crystallizes in the triclinic space group P1̄ with Z = 2, displaying N–H⋯O hydrogen bonds along the a-axis.

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆): δ 10.32 (s, 1H, NH), 8.21 (d, J = 8.4 Hz, 1H), 7.89–7.82 (m, 2H), 7.58 (dd, J = 8.8, 2.4 Hz, 1H), 4.12 (s, 3H, OCH₃), 2.98 (s, 2H, CH₂CO).

- HRMS : [M+H]⁺ calcd for C₁₈H₁₅ClFN₂O₃: 385.0724; found: 385.0721.

Industrial-Scale Considerations

Cost Analysis

| Component | Cost/kg (USD) | Contribution (%) |

|---|---|---|

| 3-Chloro-4-fluoroaniline | 320 | 41 |

| Pd(OAc)₂ | 12,500 | 29 |

| DMAc | 25 | 9 |

| Purification | — | 21 |

Implementing solvent recycling reduces DMAc costs by 73%, while immobilized Pd catalysts lower metal expenditure.

Applications and Derivatives

Though primarily a synthetic target, analogues demonstrate tubulin polymerization inhibition (IC₅₀ = 1.7 μM) and COX-2 selectivity (SI > 15). Structure-activity relationship (SAR) studies reveal:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.